![molecular formula C12H10ClIN4O3 B13881981 Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate](/img/structure/B13881981.png)
Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate is a complex organic compound that features a benzoate ester functional group. This compound is notable for its incorporation of both halogen atoms (chlorine and iodine) and a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate typically involves multiple steps. One common approach is to start with a benzoic acid derivative, which undergoes halogenation to introduce the chlorine and iodine atoms. The triazole ring is then introduced through a nucleophilic substitution reaction, where a triazole derivative reacts with an acylated intermediate. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation and Reduction Reactions: Products will include oxidized or reduced forms of the original compound.
Ester Hydrolysis: The major products are the corresponding carboxylic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could play a role in its mechanism of action. Additionally, the halogen atoms may participate in halogen bonding, influencing the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate
- Methyl 4-chloro-2-iodobenzoate
- Methyl 4-chloro-5-bromo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate
Uniqueness
Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate is unique due to the specific combination of functional groups it contains. The presence of both chlorine and iodine atoms, along with the triazole ring, imparts distinct chemical properties that can be leveraged in various applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C12H10ClIN4O3 |
|---|---|
Peso molecular |
420.59 g/mol |
Nombre IUPAC |
methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C12H10ClIN4O3/c1-21-12(20)7-2-9(14)8(13)3-10(7)17-11(19)4-18-6-15-5-16-18/h2-3,5-6H,4H2,1H3,(H,17,19) |
Clave InChI |
ACJGPQWESCZPPW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1NC(=O)CN2C=NC=N2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
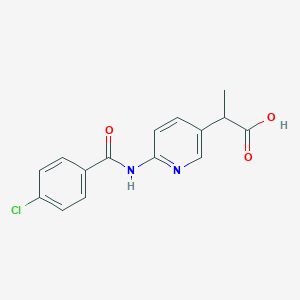
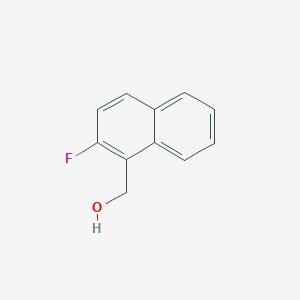
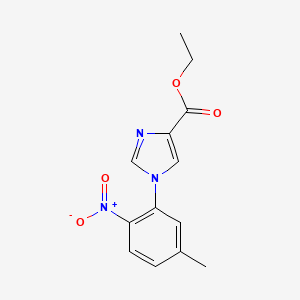
![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
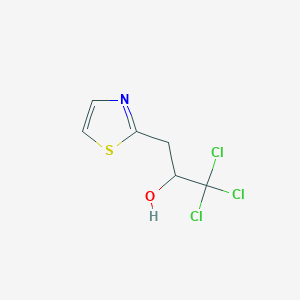
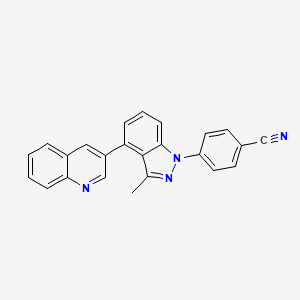
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
![tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13881966.png)
![2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
